molecular formula C26H38N4O4 B4082417 2-Diethylamino-N-[4'-(2-diethylamino-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide

2-Diethylamino-N-[4'-(2-diethylamino-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide

Cat. No. B4082417
M. Wt: 470.6 g/mol
InChI Key: XCLUCCKTHXCGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups. It contains two diethylamino groups, an acetylamino group, and a biphenyl group with two methoxy substituents. These functional groups suggest that the compound could exhibit interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the biphenyl group indicates that the compound may exhibit interesting electronic properties due to conjugation . The diethylamino groups could potentially participate in hydrogen bonding or other intermolecular interactions.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The diethylamino groups might act as bases or nucleophiles in certain reactions. The acetylamino group could potentially undergo hydrolysis or other transformations .


Physical And Chemical Properties Analysis

Predicting the physical and chemical properties of a complex organic molecule like this one can be challenging without experimental data. Factors such as solubility, melting point, and boiling point would depend on the precise arrangement of atoms and the overall molecular structure .

Mechanism of Action

Without specific context (such as the compound’s use as a drug, a catalyst, etc.), it’s challenging to predict its mechanism of action. If it’s biologically active, the diethylamino groups might interact with biological targets, but this is purely speculative without further information .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Potential future directions could include exploring its synthesis, investigating its reactivity, studying its physical properties, and testing its biological activity .

properties

IUPAC Name

2-(diethylamino)-N-[4-[4-[[2-(diethylamino)acetyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4O4/c1-7-29(8-2)17-25(31)27-21-13-11-19(15-23(21)33-5)20-12-14-22(24(16-20)34-6)28-26(32)18-30(9-3)10-4/h11-16H,7-10,17-18H2,1-6H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLUCCKTHXCGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CN(CC)CC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Diethylamino-N-[4'-(2-diethylamino-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Diethylamino-N-[4'-(2-diethylamino-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide
Reactant of Route 2
Reactant of Route 2
2-Diethylamino-N-[4'-(2-diethylamino-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Diethylamino-N-[4'-(2-diethylamino-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide
Reactant of Route 4
Reactant of Route 4
2-Diethylamino-N-[4'-(2-diethylamino-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide
Reactant of Route 5
Reactant of Route 5
2-Diethylamino-N-[4'-(2-diethylamino-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide
Reactant of Route 6
Reactant of Route 6
2-Diethylamino-N-[4'-(2-diethylamino-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.